1-Benzothiophene-3-carbonyl chloride

Organic Synthesis Process Chemistry Acyl Chloride Preparation

Sourcing a reactive heterocyclic acyl chloride with reliable purity can stall SERM and kinase inhibitor lead optimization. 1-Benzothiophene-3-carbonyl chloride (CAS 39827-12-8) resolves this bottleneck as a pre-formed, commercially available benzothiophene building block. - Enables efficient amide coupling with sterically hindered amines, directly addressing a key challenge in raloxifene analog synthesis. - Consistent ≥95% purity supports reproducible parallel library synthesis for high-throughput screening campaigns. - Bulk availability (up to kg scale) ensures rapid transition from hit-to-lead to preclinical candidate scale-up.

Molecular Formula C9H5ClOS
Molecular Weight 196.65 g/mol
CAS No. 39827-12-8
Cat. No. B1272748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzothiophene-3-carbonyl chloride
CAS39827-12-8
Molecular FormulaC9H5ClOS
Molecular Weight196.65 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CS2)C(=O)Cl
InChIInChI=1S/C9H5ClOS/c10-9(11)7-5-12-8-4-2-1-3-6(7)8/h1-5H
InChIKeyGSMXWLPUJAYDHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzothiophene-3-carbonyl chloride for Pharma & Agrochemical R&D


1-Benzothiophene-3-carbonyl chloride (CAS 39827-12-8), also known as benzo[b]thiophene-3-carbonyl chloride, is a heterocyclic acyl chloride with the molecular formula C9H5ClOS and a molecular weight of 196.65 g/mol [1]. It is a white to pale-yellow crystalline solid with a density of 1.41 g/cm³ and a boiling point of 309.5°C at 760 mmHg [2]. This compound serves as a critical building block in organic synthesis, particularly for the construction of substituted benzothiophenes found in pharmaceuticals (e.g., raloxifene analogs) and agrochemicals . Its reactive carbonyl chloride group enables efficient acylation of nucleophiles such as amines, alcohols, and thiols, making it a versatile intermediate for medicinal chemistry and materials science [3].

Reactive Intermediate Acyl chloride for efficient amide, ester, and thioester coupling under mild conditions. Acylation at room temperature
Privileged Scaffold Benzothiophene core used in kinase inhibitors and SERM analog synthesis. 3‑position selectivity critical
Commercial Supply Standard purity grade available from multiple vendors for parallel library production. ≥95% purity; consistent sourcing

Why 1-Benzothiophene-3-carbonyl chloride Is Irreplaceable


Substituting 1-benzothiophene-3-carbonyl chloride with a generic acyl chloride (e.g., benzoyl chloride) or the corresponding carboxylic acid (1-benzothiophene-3-carboxylic acid) fundamentally alters reaction outcomes and biological activity. The benzothiophene core is a privileged pharmacophore essential for target engagement in numerous therapeutic areas, including oncology and inflammation [1]. Replacing this scaffold with a simple phenyl ring (as in benzoyl chloride) eliminates the sulfur-mediated electronic effects and specific hydrophobic interactions required for binding to targets such as Rho kinase [2] or estrogen receptors [3]. Furthermore, using the carboxylic acid instead of the acyl chloride drastically reduces reactivity [4]; acyl chlorides are orders of magnitude more reactive toward nucleophiles, enabling efficient amide and ester bond formation under mild conditions that are incompatible with the less reactive carboxylic acid [5]. Finally, the 3-position of the acyl chloride group on the benzothiophene ring is critical for downstream applications; 2-carbonyl isomers (e.g., 1-benzothiophene-2-carbonyl chloride) yield derivatives with different three-dimensional geometries and biological profiles, often resulting in loss of potency [6].

Target 1‑Benzothiophene‑3‑carbonyl chloride Heterocyclic acyl chloride, benzothiophene core
Benzoyl chloride / generic acyl chloride Loses sulfur‑mediated electronic effects and hydrophobic interactions; scaffold binding to kinases or estrogen receptors may be lost. Simple phenyl ring cannot replicate heterocyclic pharmacophore
Target Acyl chloride (high reactivity) Orders of magnitude more reactive toward nucleophiles
1‑Benzothiophene‑3‑carboxylic acid Requires harsh coupling conditions (strong acid, heat), often yields lower conversion and side reactions; mild‑condition protocol not transferable. Reactivity gap may compromise sensitive substrates
Target 3‑carbonyl substitution Regio‑orientation optimized for many bioactive series
2‑ or 5‑carbonyl isomers Altered geometry leads to different 3D arrangement and biological profile; reported potency and selectivity may not transfer. Positional isomer mismatch risks loss of target engagement

Comparative Evidence for 1-Benzothiophene-3-carbonyl chloride


Synthetic Yield Advantage Over 2-Isomer

1-Benzothiophene-3-carbonyl chloride is synthesized from the corresponding carboxylic acid using thionyl chloride (SOCl₂). This standard chlorination method yields the target acyl chloride in approximately 88% . In contrast, the synthesis of the 2-carbonyl isomer (1-benzothiophene-2-carbonyl chloride) via analogous routes is often less efficient, with reported yields typically below 80% due to competing side reactions and greater steric hindrance at the 2-position [1]. The higher and more consistent yield of the 3-isomer translates to lower cost per gram for downstream derivative synthesis.

Synthetic Yield
Head‑to‑head
~88% vs <80%
Reported yield advantage supports lower cost for scale‑up
SOCl₂ reflux; 2‑isomer typically <80%
Organic Synthesis Process Chemistry Acyl Chloride Preparation

Reactivity Advantage over Carboxylic Acid

As an acyl chloride, 1-benzothiophene-3-carbonyl chloride exhibits reactivity several orders of magnitude higher than its corresponding carboxylic acid. The established reactivity order for carboxylic acid derivatives toward nucleophilic acyl substitution is: acyl chloride >> anhydride > thioester > ester > carboxylic acid > amide [1][2]. This is due to the excellent leaving group ability of the chloride ion (pKa of HCl ≈ -7) compared to the hydroxide ion (pKa of H₂O ≈ 15.7) [3]. While direct kinetic data for this specific compound are not available, the class-level inference is strong and universally accepted in organic chemistry. In practical terms, acylation reactions with the acid chloride proceed rapidly at room temperature, whereas the carboxylic acid requires harsh conditions (e.g., strong acid catalysis, elevated temperatures) and often results in lower yields [4].

Reactivity Order
Class‑level
Acyl chloride » carboxylic acid
Supports mild‑condition coupling with sensitive substrates
Qualitative ranking; class‑level inference
Organic Chemistry Nucleophilic Acyl Substitution Reaction Kinetics

Purity and Availability vs. Positional Isomers

1-Benzothiophene-3-carbonyl chloride (CAS 39827-12-8) is commercially available from multiple suppliers with a standard purity specification of 95%+ . While the 2-carbonyl isomer (CAS 39827-11-7) is also widely available and often offered at a higher purity of 98% , the 5-carbonyl isomer (CAS 1128-89-8) is less common and may require custom synthesis . The 3-isomer strikes a balance between commercial accessibility and sufficient purity for most research applications. Furthermore, the 3-isomer is explicitly listed as an intermediate in key pharmaceutical patents (e.g., Eli Lilly's raloxifene processes) [1], ensuring a stable and well-understood supply chain.

Purity & Availability
Head‑to‑head
≥95% purity, multi‑vendor
Reliable supply for high‑throughput synthesis
2‑isomer 98%, 5‑isomer limited
Chemical Procurement Supply Chain Quality Control

Antiproliferative Activity & Low Cytotoxicity

While direct biological data for the acyl chloride itself is limited (due to its reactivity and role as an intermediate), studies on its derivatives provide crucial context. 1-Benzothiophene-3-carbonyl chloride-derived compounds have demonstrated significant antiproliferative activity against cancer cell lines, with reported IC50 values ranging from 0.20 to 16.79 μM . Critically, the compound itself exhibits low cytotoxicity towards normal fibroblast cells at concentrations up to 100 µM . This selectivity window is essential for developing therapeutics with a favorable safety profile. In contrast, derivatives of the 2-carbonyl isomer often show different potency and selectivity profiles, with some exhibiting higher non-specific toxicity [1].

Antiproliferative Context
Class‑level
Derivative IC₅₀ 0.20–16.79 µM
Reported cell‑model response; normal‑fibroblast viability at ≤100 µM
Selectivity context; data to verify
Medicinal Chemistry Anticancer Cytotoxicity Cell Biology

Applications of 1-Benzothiophene-3-carbonyl chloride


Synthesis of SERM Analogs

The 3-carbonyl chloride is the key intermediate in the synthesis of raloxifene and related SERMs. Its reaction with appropriate amines yields amide derivatives that maintain the precise 3D geometry required for estrogen receptor binding [1]. The high reactivity of the acyl chloride ensures efficient coupling with sterically hindered amines, a common challenge in SERM synthesis. The well-documented patent literature and established supply chain for this intermediate [2] make it the go-to building block for medicinal chemists developing next-generation SERMs for osteoporosis and breast cancer.

Parallel Synthesis of Kinase Inhibitor Libraries

The benzothiophene core is a recognized scaffold for kinase inhibition, particularly Rho kinase (ROCK) and 5-lipoxygenase [3][4]. The 3-carbonyl chloride's excellent reactivity with a wide range of amines enables rapid parallel synthesis of diverse amide libraries for high-throughput screening. Its commercial availability and consistent quality (≥95% purity) support reproducible and scalable library production, accelerating hit-to-lead campaigns in oncology and cardiovascular research.

Herbicidal and Fungicidal Agrochemical Development

Benzothiophene derivatives have demonstrated promising herbicidal activity with low crop injury [5]. The 3-carbonyl chloride serves as a versatile building block for generating structurally diverse agrochemical candidates. Its use in Friedel-Crafts acylation or direct amidation allows for the introduction of various substituents to optimize potency, spectrum of weed control, and environmental fate. The compound's reactivity profile is well-suited for the multi-kilogram scale synthesis often required for advanced agrochemical field trials [6].

Application
Selection Property
Validation Focus
SERM Analog Synthesis
Reactive 3‑carbonyl chloride for amide coupling
Estrogen receptor affinity and geometry review
Kinase Inhibitor Libraries
Benzothiophene scaffold with commercial purity
Kinase selectivity and potency screening
Agrochemical Lead Development
Scalable acylation for multi‑kg synthesis
Herbicidal spectrum and crop‑safety endpoint review

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